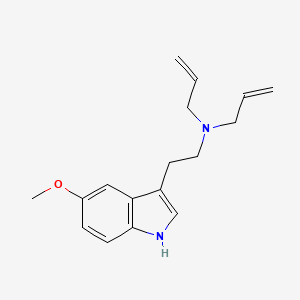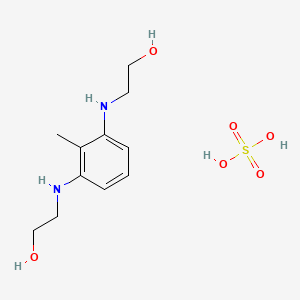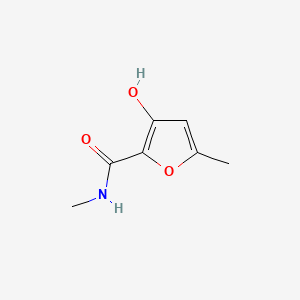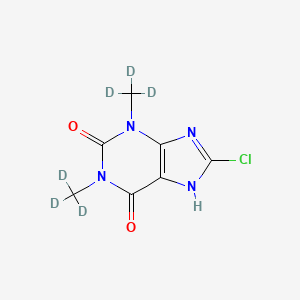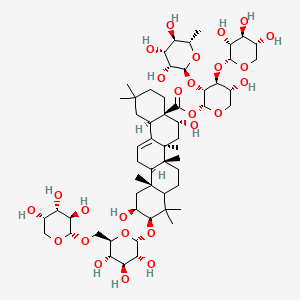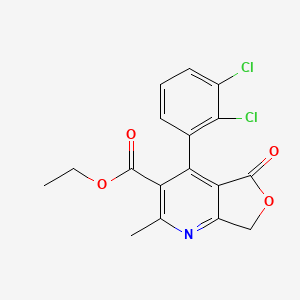
Dehydro Felodipine Ester Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydro Felodipine Ester Lactone (DFL) is an active metabolite of the calcium channel blocker felodipine. It is a secondary amine with a molecular weight of 522.7 g/mol and a melting point of 272-274 °C. DFL is a lipophilic compound, meaning it is soluble in organic solvents and has a low aqueous solubility. It is used in research applications to investigate the effects of calcium channel blockers on the human body.
Wissenschaftliche Forschungsanwendungen
Nanoparticulate Delivery System
- Felodipine Nanoparticles for Hypertension : Felodipine, a calcium channel blocker, has been incorporated into nanoparticles to improve its solubility and bioavailability, potentially enhancing its antihypertensive effects. The nanoparticles were prepared using poly (D, L-lactic-co-glycolic acid) polymer, which showed prolonged drug release and improved sustainability (Jana et al., 2014).
Molecular and Chemical Studies
- Molecular Reorientations in Felodipine : A study explored the molecular reorientations in amorphous and recrystallized felodipine. This research provided insights into the dynamics of felodipine at a microscopic level, potentially informing its stability and effectiveness (Pajzderska et al., 2020).
- NMR Data for Felodipine and Derivatives : Complete assignment of the 1H and 13C NMR data for felodipine and its derivatives was achieved, providing crucial information for understanding the compound's structure and function (Jung et al., 2001).
Pharmacokinetics and Pharmacodynamics
- Pharmacokinetic/Pharmacodynamic Model of Felodipine : A physiologically based pharmacokinetic and pharmacodynamic model of felodipine and its metabolite dehydrofelodipine was developed for drug-drug interaction predictions, offering a tool for understanding its interactions in the body (Fuhr et al., 2022).
Enhanced Drug Formulations
- Improved Dissolution Rate Using Spherical Agglomeration : Spherical agglomeration was used to enhance the dissolution rate of felodipine, improving its solubility and pharmacological effect (Tapas et al., 2009).
- Rapidly Dissolving Felodipine Nanoparticle Strips : Development of rapidly dissolving strips containing felodipine nanoparticles for transbuccal administration, aimed at increasing oral bioavailability and bypassing first-pass metabolism (Chavan et al., 2020).
Photodegradation Studies
- Photodegradation in Microheterogeneous Systems : Investigation into the photodegradation of felodipine in biological-mimicking systems like micelles or liposomes, providing insights into its stability under various conditions (Brito et al., 2012).
Wirkmechanismus
Target of Action
Dehydro Felodipine Ester Lactone is a derivative of Felodipine, which is a long-acting 1,4-dihydropyridine calcium channel blocker . It primarily acts on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction .
Mode of Action
This compound, similar to Felodipine, decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It reversibly competes against other dihydropyridine calcium channel blockers for binding sites in vascular smooth muscle and cultured cells .
Biochemical Pathways
By inhibiting calcium influx, it disrupts the calcium-dependent signaling pathways, leading to relaxation of vascular smooth muscle and vasodilation .
Pharmacokinetics
Felodipine, the parent compound, is known to be a high clearance drug extensively bound to plasma proteins . It has a terminal half-life of about 25 hours . Felodipine is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites are excreted mainly in the urine .
Result of Action
The molecular and cellular effects of this compound are likely similar to those of Felodipine. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This results in the relaxation of vascular smooth muscle and vasodilation, reducing blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and plasma concentrations of Felodipine . Furthermore, conditions such as liver cirrhosis or congestive heart failure can also affect the clearance of Felodipine . It is reasonable to assume that similar factors could influence the action of this compound.
Eigenschaften
IUPAC Name |
ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGJSDBHFOEERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747448 |
Source


|
| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96558-27-9 |
Source


|
| Record name | Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-(3-bromopropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B585177.png)
